Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a fused benzene-thiazole core, a 3-phenoxybenzamido substituent at the 2-position, and a methyl carboxylate group at the 6-position. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Benzothiazoles are privileged scaffolds in drug design due to their ability to mimic protein secondary structures and interact with diverse biological targets . The compound’s synthesis typically involves coupling a 2-aminobenzothiazole intermediate with 3-phenoxybenzoyl chloride under Schotten-Baumann conditions, analogous to methods described for related derivatives .
Properties
IUPAC Name |
methyl 2-[(3-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-27-21(26)15-10-11-18-19(13-15)29-22(23-18)24-20(25)14-6-5-9-17(12-14)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFCMIGBYSWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then subjected to an amidation reaction with 3-phenoxybenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a suitable catalyst to yield the desired methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Phenoxy vs.
- Fluorine vs. Chlorine : The 4-fluoro derivative exhibits stronger electronegativity, improving binding to polar enzyme pockets, while the 4-chloro analog shows reduced solubility but higher COX-2 inhibition.
- Carboxylate Chain Length : Methyl esters (target compound) offer faster hydrolysis in vivo than ethyl esters, balancing bioavailability and metabolic clearance .
Chemical Reactivity
- Nucleophilic Substitution: The target compound’s phenoxy group undergoes slower electrophilic substitution compared to electron-rich methoxy derivatives .
- Oxidative Stability : The methyl carboxylate group resists oxidation better than ethyl variants, as shown in H₂O₂/DMSO stability assays .
Biological Activity
Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
IUPAC Name: Methyl 2-[(3-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Molecular Formula: C22H16N2O4S
Molecular Weight: 384.45 g/mol
InChI Key: InChI=1S/C22H16N2O4S/c1-27-21(26)15-10-11-18-19(13-15)29-22(23-18)24-20(25)14-6-5-9-17(12-14)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,24,25)
This compound features a benzothiazole core, which is known for its role in various biological activities. The thiazole ring contributes to the compound's aromaticity and potential interactions with biological macromolecules.
Target of Action
This compound interacts with multiple biological targets, including enzymes and receptors involved in cancer and microbial infections. Its thiazole structure allows it to engage in π-stacking interactions and hydrogen bonding with target proteins.
Mode of Action
The compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition: It has been shown to inhibit various enzymes critical for cellular proliferation and survival in cancer cells.
- Apoptosis Induction: Studies indicate that this compound can trigger apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Antimicrobial Activity: The compound demonstrates broad-spectrum activity against bacteria and fungi by disrupting cellular membranes and inhibiting essential metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). The reported IC50 values range from 5 to 15 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| CL15 | 8 |
| HeLa | 12 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
| Candida albicans | 50 |
Case Studies
-
Study on Anticancer Effects:
A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers such as cleaved caspase-3 and PARP . -
Antimicrobial Efficacy:
Another research effort focused on the antimicrobial properties of this compound, revealing that it effectively inhibited biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
